N-[4-(4-benzyl-7-methyl-1,4-diazepane-1-carbonyl)phenyl]formamide
Description
N-[4-(4-benzyl-7-methyl-1,4-diazepane-1-carbonyl)phenyl]formamide is a synthetic organic compound that belongs to the class of diazepanes This compound is characterized by the presence of a diazepane ring, which is a seven-membered ring containing two nitrogen atoms
Properties
IUPAC Name |
N-[4-(4-benzyl-7-methyl-1,4-diazepane-1-carbonyl)phenyl]formamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2/c1-17-11-12-23(15-18-5-3-2-4-6-18)13-14-24(17)21(26)19-7-9-20(10-8-19)22-16-25/h2-10,16-17H,11-15H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJULNBIYCQEKAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CCN1C(=O)C2=CC=C(C=C2)NC=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-benzyl-7-methyl-1,4-diazepane-1-carbonyl)phenyl]formamide typically involves a multi-step process. One common method starts with the coupling of benzaldehyde and methyl vinyl ketone, followed by the formation of an azide from methyl nitrite. The intermediate product is then subjected to reductive amination to form the diazepane ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of high-performance liquid chromatography (HPLC) and liquid chromatography for purification ensures high purity of the final product . The reaction conditions are optimized to achieve maximum yield and purity, with careful control of temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-benzyl-7-methyl-1,4-diazepane-1-carbonyl)phenyl]formamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the formamide group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry tetrahydrofuran (THF) under an inert atmosphere.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted diazepane derivatives.
Scientific Research Applications
N-[4-(4-benzyl-7-methyl-1,4-diazepane-1-carbonyl)phenyl]formamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects primarily through its interaction with calcium channels. It acts as an inhibitor, blocking the flow of calcium ions and thereby modulating neuronal activity. This mechanism is particularly relevant in the context of neurological disorders, where dysregulation of calcium channels can lead to various pathological conditions .
Comparison with Similar Compounds
Similar Compounds
- 1-Benzyl-5-methyl-1,4-diazepane
- 1-Benzyl-7-methyl-1,4-diazepane
- 1,4-diazepane
Uniqueness
N-[4-(4-benzyl-7-methyl-1,4-diazepane-1-carbonyl)phenyl]formamide is unique due to the presence of the formamide group, which imparts distinct chemical properties and biological activities. Compared to similar compounds, it exhibits higher specificity and potency in its interactions with molecular targets .
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
